5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Description
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Biological Activity
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinolines. Its unique structure comprises a pyrimidine ring fused with a quinoline moiety and features multiple functional groups such as methoxy substituents and a trione group. This compound has garnered attention for its potential biological activities.
Synthesis
The synthesis of this compound typically involves several key reactions that can be achieved through various methods. For instance, one common approach includes the three-component coupling reaction of aldehyde with dimedone or 1,3-cyclohexadione in the presence of specific catalysts under controlled conditions .
Biological Activities
Research indicates that pyrimidoquinolines exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antifungal properties against various strains such as Candida dubliniensis and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .
- Antioxidant Properties : Quinoline derivatives are known for their antioxidant capabilities. The presence of functional groups in the structure contributes to their ability to scavenge free radicals and reduce oxidative stress .
- Neuroprotective Effects : Some studies suggest that compounds similar to this pyrimidoquinoline can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease .
Antifungal Activity
A study evaluating the antifungal activity of various pyrimidoquinoline derivatives found that this compound demonstrated effective inhibition against C. dubliniensis and C. albicans, with specific binding modes elucidated through molecular modeling techniques .
Antioxidant Research
Research focusing on quinoline derivatives highlighted their potential as antioxidants. The compound's ability to reduce oxidative damage was attributed to its structural features allowing for effective radical scavenging. This activity is crucial in mitigating conditions related to oxidative stress .
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity | MIC (μg/mL) |
---|---|---|---|
This compound | Structure | Antifungal | 1-4 |
5-Methoxy-2,2-dimethyldihydropyrano-(2,3-b)-quinoline | Structure | Antibacterial (MRSA) | 500 |
6-Hydroxy-2,2,-trimethyl-1,2-dihydroquinoline | Structure | Neuroprotective | N/A |
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-22(2)9-12-17(13(26)10-22)16(11-6-7-14(29-4)15(8-11)30-5)18-19(23-12)25(3)21(28)24-20(18)27/h6-8,16,23H,9-10H2,1-5H3,(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPCMQIJQTJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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